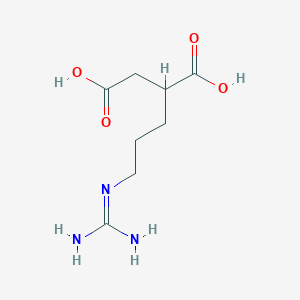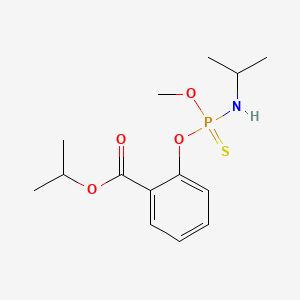
5-ノルボルネン-2-イルアセテート
概要
説明
. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an acetate group attached to the norbornene ring. This compound is used in various chemical reactions and has applications in polymer chemistry and organic synthesis .
科学的研究の応用
5-Norbornen-2-yl acetate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functionalized polymers through ROMP.
Organic Synthesis: Serves as a starting material for the synthesis of various organic compounds, including urea condensation products.
Material Science: Incorporated into copolymers to enhance material properties such as flexibility and thermal stability.
作用機序
Target of Action
The primary target of 5-Norbornen-2-yl acetate is the polymerization process of ethylene . This compound acts as a monomer that can be incorporated into the polymer chain during the polymerization of ethylene .
Mode of Action
5-Norbornen-2-yl acetate interacts with its target by undergoing copolymerization with ethylene in the presence of a nickel catalyst system . This interaction results in the formation of a high molecular weight functionalized polyethylene bearing ester functionalities .
Biochemical Pathways
The biochemical pathway affected by 5-Norbornen-2-yl acetate is the polymerization of ethylene . The downstream effect of this pathway is the production of high molecular weight functionalized polyethylene bearing ester functionalities .
Result of Action
The molecular effect of 5-Norbornen-2-yl acetate’s action is the formation of a high molecular weight functionalized polyethylene bearing ester functionalities
Action Environment
The action of 5-Norbornen-2-yl acetate is influenced by environmental factors such as temperature and the presence of a catalyst. Specifically, the copolymerization process requires a nickel catalyst system . The stability and efficacy of 5-Norbornen-2-yl acetate are likely to be high under controlled industrial conditions.
生化学分析
Biochemical Properties
5-Norbornen-2-yl acetate plays a significant role in biochemical reactions, particularly in polymerization processes. It undergoes copolymerization with ethylene using a nickel catalyst system to form high molecular weight functionalized polyethylene bearing ester functionalities . Additionally, it is used as a starting reagent for the synthesis of urea condensation products from alpha-dicarbonyl compounds using bismuth triflate as a catalyst . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of complex polymer structures.
Cellular Effects
The effects of 5-Norbornen-2-yl acetate on cellular processes are multifaceted. It influences cell function by participating in polymerization reactions that can alter the physical properties of cellular components. For instance, the copolymerization of 5-Norbornen-2-yl acetate with ethylene can lead to the formation of polyethylene derivatives that may impact cell signaling pathways and gene expression . These changes can subsequently affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 5-Norbornen-2-yl acetate exerts its effects through specific binding interactions with biomolecules. During polymerization, the compound interacts with nickel catalysts, facilitating the formation of high molecular weight polymers . This process involves the activation of the acetate group, which then participates in the formation of ester linkages within the polymer structure. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Norbornen-2-yl acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Norbornen-2-yl acetate is relatively stable under standard laboratory conditions, but its reactivity can vary depending on the presence of catalysts and other reactive species . Long-term exposure to the compound in in vitro or in vivo studies may result in gradual changes in cellular function, particularly in the context of polymerization reactions.
Dosage Effects in Animal Models
The effects of 5-Norbornen-2-yl acetate vary with different dosages in animal models. At low doses, the compound may facilitate normal polymerization processes without causing significant adverse effects. At higher doses, 5-Norbornen-2-yl acetate can exhibit toxic effects, potentially disrupting cellular function and leading to adverse outcomes . Threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in biochemical research.
Metabolic Pathways
5-Norbornen-2-yl acetate is involved in several metabolic pathways, particularly those related to polymerization and esterification reactions. The compound interacts with enzymes such as nickel catalysts and bismuth triflate, facilitating the formation of complex polymer structures . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Norbornen-2-yl acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of 5-Norbornen-2-yl acetate are critical factors that determine its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 5-Norbornen-2-yl acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, particularly in the context of polymerization reactions . Understanding the subcellular distribution of 5-Norbornen-2-yl acetate is essential for elucidating its role in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
5-Norbornen-2-yl acetate can be synthesized through the esterification of 5-norbornene-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 5-norbornen-2-yl acetate involves the continuous esterification process, where 5-norbornene-2-ol and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
5-Norbornen-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-norbornene-2-ol and acetic acid.
Polymerization: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Catalyzed by transition metal complexes, such as Grubbs’ catalyst, under inert atmosphere conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 5-Norbornene-2-ol and acetic acid.
Polymerization: High molecular weight polymers with ester functionalities.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Norbornene-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an acetate group.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of an acetate group.
2-Norbornyl acetate: Similar ester but with a different substitution pattern on the norbornene ring.
Uniqueness
5-Norbornen-2-yl acetate is unique due to its ability to undergo ROMP, leading to the formation of polymers with specific functional groups. This property makes it valuable in the development of advanced materials with tailored properties .
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWRVXAXXGJZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26936-09-4 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40967002 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-29-9, 5257-37-4 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxy-5-norbornene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6143-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-5-en-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Norbornene-2-yl acetate a valuable monomer in polymerization reactions?
A1: 5-Norbornene-2-yl acetate is a versatile monomer for several reasons:
- Ring-opening metathesis polymerization (ROMP): The norbornene double bond readily undergoes ROMP, enabling the synthesis of well-defined polymers. []
- Vinyl addition polymerization: It can participate in vinyl addition polymerization, leading to polymers with distinct properties compared to ROMP products. [, ]
- Functional group incorporation: The acetate group introduces polarity and can be further modified to create diverse functionalities within the polymer chain. [, ]
Q2: What types of catalysts are commonly employed for the polymerization of 5-Norbornene-2-yl acetate?
A2: Various transition metal catalysts are effective in polymerizing NB-OCOMe:
- Nickel-based catalysts: These are widely used, often in conjunction with co-catalysts like B(C6F5)3 and sometimes AlEt3, to produce high molecular weight polymers with controlled molecular weight distributions. [, , , , , ]
- Palladium-based catalysts: Similar to nickel catalysts, palladium systems, including those with α-diimine ligands, are explored for copolymerizations with ethylene and other monomers. [, , , , , ]
- Tungsten-based catalysts: Systems like WCl6/(CH3)4Sn have been used for ring-opening metathesis copolymerizations with cycloalkenes. []
Q3: How does the incorporation of 5-Norbornene-2-yl acetate influence the properties of polyethylene copolymers?
A3: Introducing NB-OCOMe into polyethylene backbones can significantly alter the polymer's characteristics:
- Enhanced hydrophilicity: The acetate group increases the polymer's polarity, leading to improved water affinity. []
- Tunable glass transition temperature (Tg): The presence of NB-OCOMe units can raise the Tg, influencing the polymer's thermal properties. []
- Improved adhesion and compatibility: The polar functional groups can enhance adhesion to polar substrates and improve compatibility with other materials. [, ]
Q4: Can the acetate functionality in the resulting polymers be further modified?
A4: Yes, the acetate group provides a handle for post-polymerization modifications. For instance, it can be hydrolyzed to generate hydroxyl groups, opening avenues for further chemical transformations and the introduction of new functionalities. []
Q5: Are there challenges associated with the copolymerization of ethylene and 5-Norbornene-2-yl acetate?
A5: Yes, effectively incorporating polar monomers like NB-OCOMe into polyolefin chains poses some challenges:
- Catalyst poisoning: Traditional Ziegler-Natta catalysts are highly sensitive to polar groups, leading to catalyst deactivation. []
- Control over comonomer incorporation: Achieving high levels of polar monomer incorporation while maintaining good catalytic activity can be challenging. [, ]
Q6: How are these challenges addressed in recent research?
A6: Researchers are actively developing strategies to overcome these limitations:
- Ligand design: New catalyst systems with bulky or electron-donating ligands are being explored to improve catalyst tolerance towards polar monomers. [, , ]
- Redox control: Employing redox-active ligands allows for switching catalyst activity during polymerization, enabling control over polymer microstructure and comonomer incorporation. [, ]
- Heterogeneous catalysts: Anchoring catalysts onto solid supports through hydrogen bonding interactions enhances stability and enables the synthesis of high-molecular-weight copolymers with controlled morphology. []
Q7: What analytical techniques are commonly employed to characterize polymers containing 5-Norbornene-2-yl acetate?
A7: Several analytical methods are crucial for characterizing these copolymers:
- Nuclear magnetic resonance (NMR) spectroscopy: Provides information on polymer structure, comonomer composition, and tacticity. [, , ]
- Gel permeation chromatography (GPC): Determines molecular weight distribution and provides insights into polymerization mechanisms. [, ]
- Fourier-transform infrared (FTIR) spectroscopy: Confirms the presence of specific functional groups, such as the acetate carbonyl group. [, ]
- Differential scanning calorimetry (DSC): Investigates thermal transitions, including glass transition temperature (Tg) and melting behavior. []
- Thermogravimetric analysis (TGA): Assesses the thermal stability of the copolymers. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
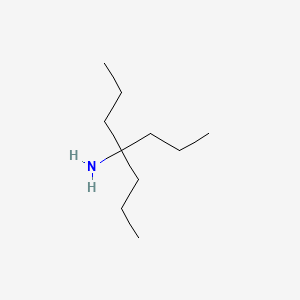
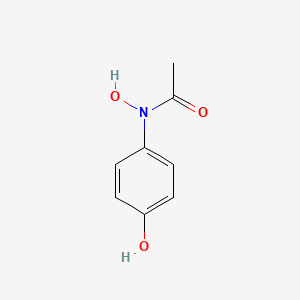
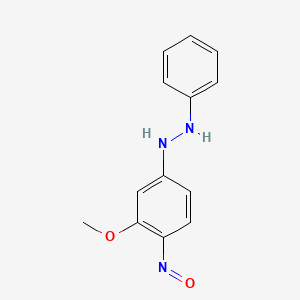
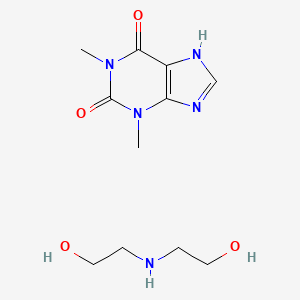
![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)
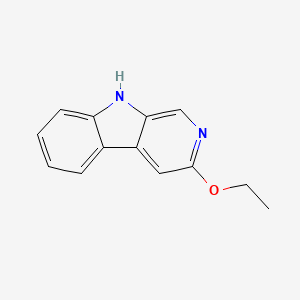
![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1211272.png)

